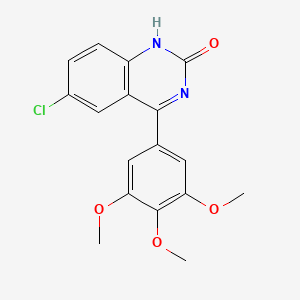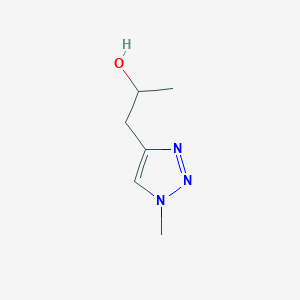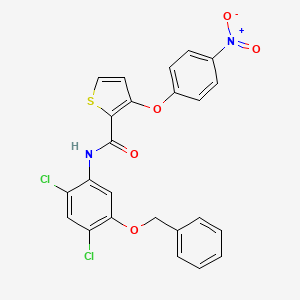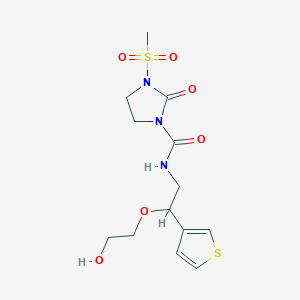![molecular formula C18H17N3O2S2 B2532773 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 886911-37-1](/img/structure/B2532773.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to a series of N-(benzo[d]thiazol-2-yl)acetamide derivatives that have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition properties .
Synthesis Analysis
The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves a C-C coupling methodology using palladium(0) catalysis and aryl boronic pinacol ester/acids . This method is likely applicable to the synthesis of "this compound" as well, although the specific details of the synthesis would depend on the substituents and the reaction conditions employed.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide crystals exhibit hydrogen bond associations, with water molecules acting as bridges to form three hydrogen bonds . Similarly, the molecular structure of N-(thiazol-2-yl)benzamide derivatives can display helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions . These structural features are crucial for the biological activity and supramolecular assembly of these compounds.
Chemical Reactions Analysis
Benzothiazole acetamides can participate in various chemical reactions due to their functional groups. The amide group can engage in hydrogen bonding, which is significant for the formation of supramolecular structures and biological interactions . The thiazole ring can also be involved in electrophilic substitution reactions, which are useful for further chemical modifications and the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamides are influenced by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions can affect their solubility, melting points, and stability. For example, some N-(thiazol-2-yl)benzamide derivatives have been found to act as supramolecular gelators, indicating that they can form stable gels in certain solvents at low concentrations . The photophysical properties of these compounds are also affected by the nature of the substituents on the benzothiazole moiety, which can lead to variations in their fluorescence and absorption characteristics .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal microbes. These compounds, characterized by methods like FT-IR, NMR, and Mass spectral analysis, have shown good to moderate activity, indicating their potential as antimicrobial agents (D. G. Anuse et al., 2019). Additionally, benzothiazole derivatives have been explored for their anticancer properties. For instance, certain derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer), showing moderate to excellent anticancer activity (B. Ravinaik et al., 2021).
Inhibitory Effects on Enzymes and Receptors
Research on benzothiazole compounds has also highlighted their role as inhibitors for specific enzymes and receptors, contributing to their therapeutic potential. For example, studies on the inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism, have identified potent benzothiazole inhibitors. These inhibitors demonstrate significant dose-dependent effects in pharmacological models, underscoring their relevance in metabolic disease research (Y. Uto et al., 2009).
Antifungal and Insecticidal Properties
Benzothiazole derivatives have also been assessed for their antifungal properties, with novel compounds exhibiting significant activity against various fungi species. This suggests their utility in developing new antifungal agents (B. Narayana et al., 2004). Furthermore, the insecticidal potential of these compounds against agricultural pests like the cotton leafworm, Spodoptera littoralis, has been explored, offering avenues for developing novel pest management strategies (A. Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-3-24-14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAWBZZJBHFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)
![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)





